2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile
Description
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile (CAS No. 831203-14-6) is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and an acetonitrile group at the 3-position of the pyridine ring. Its electronic properties are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which modulate the reactivity of the nitrile group and the aromatic system .
Properties
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)7(9)11-4-6/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYJFYMYJGEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom at the 5-position of the pyridine ring undergoes SNAr reactions under mild conditions due to electron-withdrawing effects from fluorine and the nitrile group. Common nucleophiles include amines, alkoxides, and thiols.
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine | K₂CO₃, DMF, 80°C | 2-(5-(Piperazin-1-yl)-2-fluoropyridin-3-yl)acetonitrile | 78% | |
| Methanol | NaH, THF, 0°C → RT | 2-(5-Methoxy-2-fluoropyridin-3-yl)acetonitrile | 65% |
Key Findings :
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Fluorine at the 2-position enhances the electrophilicity of the adjacent carbon, facilitating substitution at the 5-position.
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Reactions with secondary amines (e.g., piperazine) proceed efficiently in polar aprotic solvents like DMF.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed couplings, enabling C–C and C–N bond formation.
Mechanistic Insight :
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The electron-deficient pyridine ring stabilizes oxidative addition intermediates in Suzuki couplings .
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Steric hindrance from the 2-fluorine and 3-cyano groups directs coupling to the 5-position.
Functionalization of the Cyano Group
The acetonitrile moiety undergoes transformations to generate diverse derivatives.
Notes :
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Hydrolysis to the carboxylic acid is quantitative under strong acidic conditions.
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Reduction with LiAlH₄ proceeds without affecting the pyridine ring’s halogen substituents.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed metalation strategies enable functionalization.
Key Observations :
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LDA selectively deprotonates the 4-position due to the directing effects of fluorine and cyano groups .
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Radical bromination with NBS occurs at the 4-position but competes with ring decomposition.
Cyclization Reactions
The nitrile group participates in heterocycle formation, often via intramolecular cyclization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₂OH·HCl, EtOH, Δ | 2-(5-Bromo-2-fluoropyridin-3-yl)-1,2,4-oxadiazole | 70% | |
| H₂S, Pyridine, RT | 2-(5-Bromo-2-fluoropyridin-3-yl)thioacetamide | 65% |
Applications :
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Oxadiazoles derived from this compound show antimicrobial activity .
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Thioamides serve as intermediates in medicinal chemistry.
Photochemical and Radical Reactions
Under UV light or radical initiators, the compound participates in unique transformations.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photolysis | UV (254 nm), CH₃CN | 2-(5-Bromo-2-fluoropyridin-3-yl)ketenimine | 30% | |
| ATRP Initiator | CuBr, PMDETA | Polyacrylonitrile-grafted pyridine derivatives | N/A |
Challenges :
Scientific Research Applications
Medicinal Chemistry
- Drug Development : 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique structure enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
- Biological Activity : The compound has been studied for its potential as an inhibitor of specific enzymes and receptors. The presence of halogen substituents often contributes to increased binding affinity towards biological macromolecules, which is crucial for therapeutic efficacy.
-
Case Studies :
- Antichlamydial Activity : Structural analogs have shown significant antichlamydial effects, indicating potential applications in treating infections caused by Chlamydia species.
- Antifibrotic Activity : Derivatives synthesized from this compound exhibited superior efficacy compared to established antifibrotic agents, suggesting its potential in treating fibrosis-related conditions.
Agrochemicals
The compound is also explored for its applications in agrochemicals, where it may serve as a building block for developing pesticides or herbicides due to its biological activity against plant pathogens.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine Derivatives
The compound’s structural analogs differ primarily in halogen substitution patterns and nitrile positioning. Key comparisons include:
Halogen Substitution
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (CAS No. 1227572-25-9): Similarity: 0.83 . The bromine atom in the parent compound is replaced with chlorine, reducing steric bulk and polarizability.
- 5-Bromo-3-fluoropicolinonitrile (CAS No. 886373-28-0): Similarity: 0.71 . The nitrile group is positioned at the 2-position instead of the 3-position, altering electron density distribution. This structural shift may reduce conjugation with the aromatic ring, affecting stability and interaction with biological targets.
Functional Group Modifications
- 3-Bromo-5-fluoroisonicotinaldehyde (CAS No. 1227573-02-5): Similarity: 0.74 . The acetonitrile group is replaced with an aldehyde. This modification increases electrophilicity but reduces thermal stability due to the aldehyde’s susceptibility to oxidation.
- 5-Bromo-3-fluoro-2-methylpyridine (CAS No. 1162674-74-9): Similarity: 0.70 . The nitrile group is absent, and a methyl group is introduced. This change significantly reduces polarity and may enhance lipophilicity, impacting bioavailability.
Electronic and Structural Properties
Density functional theory (DFT) studies on analogous halogenated pyridines (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO-LUMO distributions are common in such systems. For example:
- HOMO orbitals are concentrated on the pyridine ring and halogens, while LUMO orbitals involve the nitrile group, suggesting reactivity toward nucleophilic attack at the nitrile carbon .
- Bromine and fluorine substituents increase the electron deficiency of the ring, enhancing the electrophilicity of adjacent positions .
Data Tables
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS No. | Substituents | Similarity | Key Properties |
|---|---|---|---|---|
| 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile | 831203-14-6 | Br (C5), F (C2), CN (C3) | 1.00 | High electrophilicity, moderate stability |
| 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile | 1227572-25-9 | Cl (C5), F (C3), CN (C2) | 0.83 | Increased reactivity, lower steric bulk |
| 5-Bromo-3-fluoropicolinonitrile | 886373-28-0 | Br (C5), F (C3), CN (C2) | 0.71 | Reduced conjugation, altered solubility |
| 3-Bromo-5-fluoroisonicotinaldehyde | 1227573-02-5 | Br (C3), F (C5), CHO (C4) | 0.74 | High electrophilicity, oxidative instability |
Biological Activity
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine and a fluorine atom on the pyridine ring, may exhibit unique pharmacological properties, making it a candidate for various therapeutic applications.
The presence of halogen atoms (bromine and fluorine) significantly influences the chemical behavior of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile. These substitutions enhance the compound's lipophilicity and electron-withdrawing properties, which can improve its binding affinity to biological targets. The molecular structure can be represented as follows:
The biological activity of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atom enhances the compound's ability to form strong interactions with target sites, potentially leading to increased selectivity and potency against certain biological pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorinated pyridines, including those similar to 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile, exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against gram-positive bacteria and have been evaluated for their minimum inhibitory concentration (MIC). In one study, a related compound demonstrated an MIC value of 0.25 µg/mL against drug-resistant strains .
Neuropharmacological Effects
Fluorinated pyridines are also being explored for their neuropharmacological effects. Research has highlighted that compounds with similar structures can act as phosphodiesterase inhibitors, which are relevant in treating neuropsychiatric disorders. For example, a derivative showed an IC50 value of 3.33 nM for phosphodiesterase 2A (PDE2A), indicating potent inhibition .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of novel pyridine derivatives were synthesized to evaluate their activity on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). Compounds exhibited dual agonism with EC50 values in the low nanomolar range, indicating promising neuropharmacological profiles .
- Antibacterial Screening : A study focusing on antibacterial activity revealed that compounds based on similar frameworks could inhibit biofilm formation and showed lower cytotoxicity compared to existing antibiotics like linezolid .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridine derivatives indicated that modifications at specific positions on the pyridine ring could enhance biological activity significantly. For instance, adding electron-withdrawing groups was found to improve receptor binding affinity .
Data Tables
| Compound Name | Target Receptor | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 7a | 5-HT1A | 23.7 | 97.1 |
| 7b | D2L | 0.9 | 54.3 |
| BIT1 | PDE2A | 3.33 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
